Biliverdin hydrochloride

Solubility Formulation Aqueous Assay

Poor aqueous solubility of free biliverdin base compromises assay reproducibility and introduces organic co-solvent artifacts. Biliverdin hydrochloride (CAS 856699-18-8) overcomes this limitation via monohydrochloride salt formulation. - ≥97% purity, predominantly IXα isomer (~80%) - minimizes BLVRB substrate interference - Enables co-solvent-free BLVRA activity assays; documented PK: t1/2 54.1 min (i.v.), 28.4% bioavailability (i.p.) in rats - Validated in IRI models: 83.3% recipient survival vs 38.9% control (P=.030) - Dual functionality: HO-1 pathway probe & HCV NS3/4A inhibitor (IC50 2-5 µM)

Molecular Formula C33H35ClN4O6
Molecular Weight 619.1 g/mol
Cat. No. B10764652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBiliverdin hydrochloride
Molecular FormulaC33H35ClN4O6
Molecular Weight619.1 g/mol
Structural Identifiers
SMILESCC1=C(C(=CC2=C(C(=C(N2)C=C3C(=C(C(=O)N3)C)C=C)C)CCC(=O)O)NC1=CC4=NC(=O)C(=C4C)C=C)CCC(=O)O.Cl
InChIInChI=1S/C33H34N4O6.ClH/c1-7-20-19(6)32(42)37-27(20)14-25-18(5)23(10-12-31(40)41)29(35-25)15-28-22(9-11-30(38)39)17(4)24(34-28)13-26-16(3)21(8-2)33(43)36-26;/h7-8,13-15,34-35H,1-2,9-12H2,3-6H3,(H,37,42)(H,38,39)(H,40,41);1H/b24-13?,27-14-,28-15-;
InChIKeyOZCVSEGCSGTCIO-CKKHYNBESA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Biliverdin Hydrochloride Overview


Biliverdin hydrochloride (CAS 856699-18-8) is the monohydrochloride salt of biliverdin IXα, a linear tetrapyrrolic intermediate in the heme catabolic pathway produced via heme oxygenase (HO)-catalyzed oxidative cleavage of heme [1]. This chemical formulation confers enhanced aqueous solubility relative to free biliverdin base, a critical property for reproducible in vitro and in vivo experimental workflows . As a substrate for biliverdin reductase A (BVRA), it serves as an essential tool for studying the biliverdin/bilirubin redox cycle, cytoprotection, and inflammatory modulation .

Aqueous-compatible biliverdin source for cell-based assays and in vivo models without organic co-solvents
Preferred BLVRA substrate with predominant IXα isomer composition (~80%)
Research tool for biliverdin/bilirubin redox cycle, cytoprotection, and inflammatory modulation studies

Biliverdin Hydrochloride: Key Differences


Biliverdin hydrochloride is not functionally interchangeable with the free biliverdin base, biliverdin dimethyl ester, or lower-purity technical grade material. The hydrochloride salt is purposefully synthesized to overcome the well-documented poor aqueous solubility of free biliverdin base, which is described as 'insoluble in water' and 'poorly soluble in water unless a co-solvent is used' [1]. This solubility distinction directly impacts experimental reproducibility in aqueous assay systems. Furthermore, technical grade biliverdin (purity ≥70%) introduces uncharacterized positional and geometric isomers—including the IXα 5Z,10Z,15E isomer—that exhibit differential chromatographic and mass spectrometric behavior, potentially confounding quantitative analysis [2]. Substituting biliverdin dimethyl ester hydrochloride introduces modified propionic side chains that alter molecular interactions and substrate recognition by biliverdin reductase [3]. These structural and purity differentials translate into measurable differences in pharmacokinetic half-life, metabolic fate, and assay reliability, as detailed in Section 3.

Free Base Solubility Mismatch
Free biliverdin base is water-insoluble; the hydrochloride salt enables aqueous formulation, directly affecting assay reproducibility.
Technical Grade Isomer Interference
Lower-purity technical grade contains uncharacterized geometric/positional isomers that may confound quantitative analysis and enzyme assays.
Dimethyl Ester Substrate Alteration
Esterification modifies propionic side chains, potentially altering biliverdin reductase recognition and kinetic parameters.

Biliverdin Hydrochloride: Comparative Evidence


Aqueous Solubility vs. Free Base

Biliverdin hydrochloride demonstrates substantially improved aqueous solubility compared to free biliverdin base. Free biliverdin base is reported as 'insoluble in water' and 'poorly soluble in water unless a co-solvent is used' [1]. In contrast, biliverdin hydrochloride is soluble in basic aqueous solutions (pH >9 for initial dissolution) and remains soluble down to pH 7 once dissolved, as well as in methanol and ethanol if made slightly basic . This difference is critical for preparing stock solutions for cell-based assays where DMSO or other organic co-solvents may introduce cytotoxicity or confounding biological effects.

Aqueous Solubility vs. Free Base
Reported
Soluble in basic aqueous buffer (pH >9 initial), remains soluble to pH 7; free base water-insoluble per literature.
Supports aqueous formulation workflows
pH-dependent solubility; verify buffer compatibility per assay.
Solubility Formulation Aqueous Assay Sample Preparation

Purity and Isomer Profile vs. Technical Grade

Commercially available biliverdin hydrochloride (≥97% purity by TLC) contains predominantly the IXα 5Z,10Z,15Z isomer, with a minor IXα 5Z,10Z,15E geometric isomer present at approximately 20% abundance (5:1 ratio of main to minor isomer) as confirmed by HPLC/ESI-MS and NMR [1]. In contrast, technical grade biliverdin (CAS 114-25-0) is specified at ≥70% purity and contains uncharacterized positional and geometric isomers that may interfere with quantitative assays . The higher purity hydrochloride formulation ensures batch-to-batch consistency and reduces confounding variables in sensitive enzymatic or cell-based assays.

Purity & Isomer Profile vs. Technical Grade
Head-to-head
≥97% (TLC) with IXα 5Z,10Z,15Z : 5Z,10Z,15E ratio ~5:1; technical grade ≥70%, isomers uncharacterized.
Higher purity reduces isomer-related assay variability
Specification review recommended for sensitive enzymatic studies.
Purity Isomer Purity Analytical Standard HPLC Quality Control

HCV NS3/4A Protease Inhibition

Biliverdin (as the hydrochloride salt used in the study) is a potent inhibitor of the hepatitis C virus (HCV) NS3/4A protease, with an IC50 of approximately 2-5 μM in biochemical assays using purified protease [1]. This inhibitory activity is distinct from its role as a heme oxygenase product and is not replicated by bilirubin, which does not inhibit NS3/4A protease at comparable concentrations. The antiviral activity is mechanistically linked to HO-1 induction and represents a unique pharmacological property of biliverdin among heme catabolites.

HCV NS3/4A Protease Inhibition
Class-level
IC₅₀ ~2–5 μM in purified protease biochemical assay; bilirubin inactive at comparable concentrations.
Reported inhibition context for antiviral screening
Source-specific review; does not constitute therapeutic validation.
Antiviral HCV Protease Inhibition Heme Oxygenase Drug Discovery

In Vivo Pharmacokinetics vs. Bilirubin-10-Sulfonate

Following intravenous administration in rats, biliverdin (BV) exhibits a distribution half-life of 54.1 minutes and a volume of distribution of 0.145 L kg⁻¹ [1]. Biliverdin is rapidly metabolized and excreted after chemical reduction and conjugation in the bile. In comparison, bilirubin-10-sulfonate (BRS), a synthetic analog, demonstrates a significantly longer distribution half-life of 191.9 minutes (p<0.05) and a smaller volume of distribution of 0.026 L kg⁻¹, resulting in substantially elevated AUC180 [1]. Intraperitoneal bioavailability of BV is 28.4% over 180 minutes. These data establish baseline pharmacokinetic parameters for BV that are essential for experimental design and interpretation.

In Vivo PK vs. Bilirubin-10-Sulfonate
Head-to-head
Biliverdin: t½ 54.1 min, Vd 0.145 L/kg, i.p. bioavailability 28.4%. BRS: t½ 191.9 min (p<0.05).
Rapid hepatic clearance context for in vivo study design
Rat model data; exposure-profile interpretation required for dose modeling.
Pharmacokinetics Half-Life Bioavailability Metabolism In Vivo

Antioxidant Cytoprotection Comparison

In human erythrocytes exposed to peroxyl radicals, both biliverdin and bilirubin demonstrate cytoprotective antioxidant activity, inhibiting 50% cell lysis at concentrations lower than the benchmark antioxidants Trolox and ascorbate [1]. In rat brain homogenates, both bilirubin and biliverdin exhibited greater antioxidant activity than α-tocopherol in preventing peroxyl radical- and peroxynitrite-induced protein oxidation . Against hypochlorous acid (HOCl), conjugated bilirubin scavenges approximately one molecule of HOCl per molecule of pigment, with biliverdin also demonstrating efficient protection of α1-antiprotease against HOCl inactivation [2]. These data position biliverdin as a potent antioxidant comparable to bilirubin in specific oxidative contexts.

Antioxidant Cytoprotection
Cross-study
Both biliverdin and bilirubin inhibit erythrocyte lysis at lower concentration than Trolox/ascorbate; ranking above α-tocopherol in brain oxidation models.
Antioxidant reference standard context across multiple oxidative stress assays
Inter-study comparability; confirm assay-specific potency ranking.
Antioxidant Cytoprotection Peroxyl Radical Oxidative Stress Erythrocyte Lysis

Biliverdin Reductase Substrate Specificity

Biliverdin hydrochloride serves as the preferred substrate for biliverdin reductase A (BLVRA), which displays predominant specificity for the biliverdin IXα isomer [1]. In contrast, biliverdin reductase B (BLVRB) catalyzes the reduction of the IXγ and IXδ positional isomers of biliverdin [1]. Commercially available biliverdin hydrochloride contains primarily the IXα 5Z,10Z,15Z isomer, with the minor 5Z,10Z,15E geometric isomer also present [2]. The dimethyl ester hydrochloride analog, with modified propionic side chains, exhibits altered substrate recognition properties and is not equivalent to the free acid hydrochloride salt in enzymatic assays [3].

BLVRA Substrate Specificity
Class-level
Predominant IXα isomer is preferred substrate for BLVRA; BLVRB accepts IXγ/IXδ isomers. Dimethyl ester shows altered recognition.
Isomer specificity supports BLVRA enzyme assay design
Verify isomer composition lot-to-lot for kinetic consistency.
Biliverdin Reductase Enzyme Kinetics Substrate Specificity BLVRA BLVRB

Biliverdin Hydrochloride: Application Scenarios


Biliverdin Reductase Activity Assays

Biliverdin hydrochloride containing predominantly the IXα isomer is the substrate of choice for BLVRA activity assays due to the enzyme's isomer specificity . The hydrochloride salt's aqueous solubility enables preparation of substrate solutions without organic co-solvents that may inhibit enzyme activity. Researchers should procure material with ≥97% purity to ensure the IXα isomer is the predominant species (~80%), minimizing interference from IXγ/IXδ positional isomers that are substrates for BLVRB rather than BLVRA [1].

Ischemia-Reperfusion Injury Studies

Biliverdin hydrochloride with defined purity and characterized pharmacokinetic parameters (distribution half-life 54.1 min i.v. in rats, i.p. bioavailability 28.4%) [2] provides a reproducible tool for IRI studies. In rat intestinal transplantation models, intraluminal administration of biliverdin (10 μM) significantly improved 14-day recipient survival (83.3% vs 38.9% in saline-treated controls, P = .030) and ameliorated mucosal damage [3]. In isolated rat lung IRI models, biliverdin protected via antioxidative, anti-inflammatory, and anti-apoptotic mechanisms [4]. The well-characterized purity and isomer composition ensure batch-to-batch consistency across long-term preclinical programs.

Antioxidant and Oxidative Stress Research

For laboratories benchmarking novel antioxidants or investigating the biliverdin/bilirubin redox cycle, biliverdin hydrochloride serves as a physiologically relevant reference standard with documented activity across multiple oxidative stress models. Biliverdin and bilirubin inhibit 50% human erythrocyte lysis at lower concentrations than Trolox and ascorbate [5], and both exhibit greater antioxidant activity than α-tocopherol in preventing protein oxidation in rat brain homogenates . The hydrochloride salt's aqueous solubility facilitates incorporation into cell culture media without confounding solvent effects.

Heme Oxygenase Pathway & HCV Protease Screening

Biliverdin hydrochloride enables investigation of the heme oxygenase (HO-1) pathway as both a product of heme catabolism and a HO-1 inhibitor that occupies the heme binding site to regulate cellular heme degradation . Additionally, biliverdin inhibits HCV NS3/4A protease with an IC50 of approximately 2-5 μM in biochemical assays, representing a unique pharmacological activity not shared by bilirubin [6]. For laboratories screening antiviral compounds or studying HO-1-mediated cytoprotection, biliverdin hydrochloride provides a dual-function tool compound with documented mechanism-of-action data.

Application
Selection Property
Validation Focus
BLVRA enzyme activity assays
Predominant IXα isomer, aqueous solubility
Isomer-specific kinetics and co-solvent-free assay conditions
Ischemia-reperfusion model studies
Characterized pharmacokinetic profile, batch consistency
Reproducible dosing and model-response endpoint interpretation
Antioxidant and oxidative stress research
Antioxidant activity ranking in multiple assay systems, aqueous compatibility
Benchmark reference standard validation for redox studies
HO-1 pathway and HCV protease assay studies
Dual-activity tool (HO-1 product/inhibitor, NS3/4A inhibitor)
Target engagement and protease inhibition assay reproducibility

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